molecular formula C8H7NO3 B1210920 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 23520-34-5

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1210920
CAS RN: 23520-34-5
M. Wt: 165.15 g/mol
InChI Key: VMQBFYRBJKDACN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives can be achieved through different methods. For example, it can be prepared from the corresponding 2-hydroxycarboxamides by treatment with a formaldehyde/formic acid mixture. Thermal decomposition of certain derivatives leads to the formation of the parent compounds, showcasing the compound's versatility in synthesis strategies (Fülöp et al., 1992). Additionally, a novel and efficient one-pot cascade synthesis method has been developed, utilizing copper-catalyzed coupling of o-halophenols and 2-halo-amides to synthesize diverse 2H-1,4-benzoxazin-3-(4H)-ones in good to excellent yields (Chen, Shen, & Bao, 2009).

Molecular Structure Analysis

The molecular structure of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one and related compounds often exhibits significant stereochemistry and conformational preferences. For instance, derivatives of this compound predominantly attain a single half-chair conformation, demonstrating the intricate details of their molecular structure (Fülöp et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one demonstrate its reactivity and functional utility. For example, its derivatives have been synthesized and evaluated for antimicrobial activities, indicating the compound's potential in creating biologically active molecules (Ozden et al., 2000).

Scientific Research Applications

Allelochemicals in Gramineae

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (DIBOA) and related compounds have been extensively studied for their biological properties. These compounds, found in the Poaceae family, exhibit various biological activities such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Their potential agronomic utility, especially in crop soils and other systems, makes them a significant area of research (Macias et al., 2006).

Defense Chemicals in Cereals

In cereals, hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones play a crucial role in plant defense against pests and diseases. These compounds are key in defending cereals against insects, fungi, and bacteria and have shown significant impact in allelopathic effects of crops (Niemeyer, 1988).

Synthesis and Reactivity

Studies on the synthesis of 3,4-dihydro-1,4-benzoxazin-2-one provide insights into the reactivity of these compounds, which is crucial for understanding their biological activities and potential applications in various fields (Zidar & Kikelj, 2008).

Ecological Role and Bioactivity

The ecological role and bioactivity of 1,4-benzoxazinones have been rediscovered through extensive research. These compounds, including DIBOA, exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential application as natural herbicide models and their role in plant defense mechanisms are significant areas of study (Macias et al., 2009).

Environmentally Friendly Synthesis

Research into the environmentally friendly synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines highlights the importance of sustainable and green chemistry approaches in synthesizing these compounds (Albanese et al., 2003).

Antimicrobial Activity

Some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones exhibit antimicrobial activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting their potential in medical and pharmaceutical research (Ozden et al., 2000).

Allelochemicals in Aphelandra

The presence of benzoxazinoids in the genus Aphelandra, including DIBOA and its derivatives, underscores their role as defense compounds and allelochemicals. These compounds vary significantly between species, indicating their diverse functions in plant ecology (Baumeler et al., 2000).

Gold-Catalyzed Synthesis

The development of gold-catalyzed procedures for synthesizing 2-alkylidene-3,4-dihydro-2H-1,4-benzoxazines represents an alternative approach in the field of synthetic chemistry, providing new pathways for creating these compounds (Manzo et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBFYRBJKDACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314114
Record name HBOA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS RN

23520-34-5
Record name NSC280714
Source DTP/NCI
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Record name HBOA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Melting Point

207 °C
Record name (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Foto, Ç Özen, F Zilifdar, B Tekiner-Gülbaş… - DARU Journal of …, 2020 - Springer
Background The numbers of topoisomerase I targeted drugs on the market are very limited although they are used clinically for treatment of solid tumors. Hence, studies about finding …
Number of citations: 15 idp.springer.com
F Schiaffella, A Macchiarulo, L Milanese… - Journal of medicinal …, 2005 - ACS Publications
In a program aimed at the design and synthesis of novel azole inhibitors of Candida albicans CYP51 (CA-CYP51), a series of azole 1,4-benzothiazines (BT) and 1,4-benzoxazines (BO) …
Number of citations: 61 pubs.acs.org

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